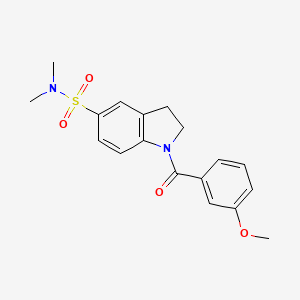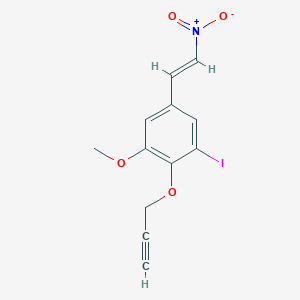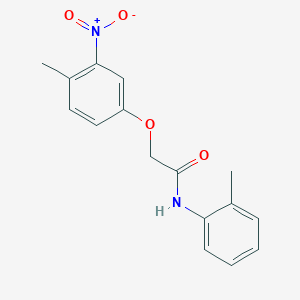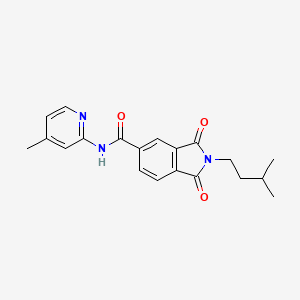![molecular formula C16H24N2O4 B4631604 3,4-二甲氧基-N-[3-(4-吗啉基)丙基]苯甲酰胺](/img/structure/B4631604.png)
3,4-二甲氧基-N-[3-(4-吗啉基)丙基]苯甲酰胺
描述
Synthesis Analysis
The synthesis of compounds similar to 3,4-dimethoxy-N-[3-(4-morpholinyl)propyl]benzamide typically involves multi-step organic reactions, including condensation, amination, and cyclization processes. For example, compounds with morpholino groups and benzamide structures have been synthesized through the condensation of specific isocyanates with amines, followed by cyclization with hydrazine hydrate (Jiu-Fu Lu et al., 2017); (X. Ji et al., 2018).
Molecular Structure Analysis
The molecular structure of such compounds is determined using various spectroscopic techniques. Crystallography reveals the spatial arrangement of atoms, essential for understanding the compound's reactivity and interaction with biological targets. For instance, the crystal structure of similar morpholino benzamides has been elucidated, showing specific space groups and molecular conformations (Jiu-Fu Lu et al., 2017).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including further functionalization of the aromatic ring, interaction with other organic molecules, and potential formation of dimers or complexes with metals. Their reactivity can be influenced by the substituents on the benzamide ring and the morpholine moiety.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, depend significantly on the molecular structure. These properties are crucial for the compound's application in different fields, affecting its formulation and stability.
Chemical Properties Analysis
Chemical properties, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under different conditions, are key for understanding how these compounds can be used in synthesis and what kind of biological activities they might exhibit.
For a more comprehensive understanding and further details on the synthesis, structure, and properties of related compounds, the provided references offer in-depth insights (Jiu-Fu Lu et al., 2017); (X. Ji et al., 2018).
科学研究应用
合成和化学性质
合成途径和衍生物
该化合物参与了新型化学结构的合成,展示了其作为化学反应前体的多功能性。例如,它已被用于合成具有潜在抗炎和镇痛活性的新型杂环化合物,突出了其在新治疗剂开发中的作用 (Abu‐Hashem, Al-Hussain, & Zaki, 2020)。此外,它参与了拉替芬二甲醚等复杂分子的高效合成,展示了其在有机合成中的用途 (Gore & Narasimhan, 1988)。
结构分析和表征
对 3,4-二甲氧基-N-[3-(4-吗啉基)丙基]苯甲酰胺衍生物的晶体结构和分子相互作用的详细研究提供了对其化学行为和潜在应用的见解。二甲吗啉,一种与本化合物具有结构相似性的吗啉杀菌剂,其晶体结构提供了有关分子构象和氢键模式的宝贵信息 (Kang, Kim, Kwon, & Kim, 2015)。
生物活性和应用
癌症研究
与 3,4-二甲氧基-N-[3-(4-吗啉基)丙基]苯甲酰胺相关的化合物 3-氨基-4-吗啉基-N-[2-(三氟甲氧基)苯基]-1H-吲唑-1-甲酰胺的合成和生物学评估表明,它对癌细胞系的增殖具有显着的抑制作用,表明在癌症研究和治疗中具有潜在应用 (Lu, Zhou, Xu, Yue, Ji, Zheng, & Jin, 2017)。
抗真菌和抗菌应用
对 N-苯甲酰-N'-二烷基硫脲衍生物及其 Co(III) 配合物(包括吗啉硫羰基苯甲酰胺)的研究表明,它们对引起重要植物病害的主要病原体具有抗真菌活性,展示了该化合物在开发新型抗真菌剂中的潜力 (Weiqun, Wen, Liqun, & Xianchen, 2005)。
材料科学
在材料科学中,该化合物促进了具有侧基官能团的可生物降解聚酯酰胺的合成,展示了其在创造具有潜在医疗和环境效益的新材料中的应用 (Veld, Dijkstra, & Feijen, 1992)。
属性
IUPAC Name |
3,4-dimethoxy-N-(3-morpholin-4-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-20-14-5-4-13(12-15(14)21-2)16(19)17-6-3-7-18-8-10-22-11-9-18/h4-5,12H,3,6-11H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPPFNAJTDGBTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCCN2CCOCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-[3-(morpholin-4-yl)propyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4631524.png)
![3-chloro-4-[2-(2,3-dichlorophenoxy)ethoxy]benzaldehyde](/img/structure/B4631533.png)
![8-(3-methoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4631536.png)
![3-{4-[(dimethylamino)sulfonyl]phenyl}-N-ethylpropanamide](/img/structure/B4631542.png)
![3-chloro-N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-4-methoxybenzamide](/img/structure/B4631544.png)
![2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4631551.png)
![2-(2-methylphenoxy)-N-[1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B4631559.png)




![N-(4-chlorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4631588.png)
![{1-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]-2-phenylethyl}amine hydrochloride](/img/structure/B4631599.png)
![N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4631613.png)